REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([F:26])=[CH:4][C:5]([F:25])=[C:6]([N:8]2[C:17]3[C:12](=[CH:13][C:14]([F:20])=[C:15](F)[C:16]=3[CH3:18])[C:11](=[O:21])[C:10]([C:22]([OH:24])=[O:23])=[CH:9]2)[CH:7]=1.[NH2:27][CH2:28][CH2:29][CH2:30][OH:31].CN1CCCC1.N1C=CC=CC=1>CN(C)C=O>[NH2:1][C:2]1[C:3]([F:26])=[CH:4][C:5]([F:25])=[C:6]([N:8]2[C:17]3[C:12](=[CH:13][C:14]([F:20])=[C:15]([NH:27][CH2:28][CH2:29][CH2:30][OH:31])[C:16]=3[CH3:18])[C:11](=[O:21])[C:10]([C:22]([OH:24])=[O:23])=[CH:9]2)[CH:7]=1
|
Name
|
1-(5-Amino-2,4-difluorophenyl)-8-methyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=C(C1)N1C=C(C(C2=CC(=C(C(=C12)C)F)F)=O)C(=O)O)F)F
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
CN1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at 70° C. for 43 hours
|
Duration
|
43 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
A process of adding
|
Type
|
DISTILLATION
|
Details
|
distilled water (1 ml) to the residue
|
Type
|
CONCENTRATION
|
Details
|
concentrating the mixture under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
Another process of adding toluene (1.5 ml) to the resultant residue and then concentrating the mixture under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
A further process of adding ethanol (1.5 ml) to the resultant residue and then concentrating the mixture under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethanol (1 ml) was added to the resultant residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
Deposits were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol and diisopropyl ether in that order
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=C(C1)N1C=C(C(C2=CC(=C(C(=C12)C)NCCCO)F)=O)C(=O)O)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 mg | |
YIELD: CALCULATEDPERCENTYIELD | 26.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |